2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[2,1-b][1,3]benzothiazole family, which is known for its remarkable pharmacological properties, including antimicrobial, antitumor, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves a multi-component reaction. One common method includes the reaction of aromatic aldehydes, ethyl acetoacetate, and 2-amino benzothiazole in the presence of a catalyst such as l-proline under solvent-free conditions . This method is advantageous due to its short reaction time, lack of side products, and ease of workup.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the aforementioned synthetic route. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices such as solvent-free reactions and green catalysts .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Demonstrates antitumor properties, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its antitumor effects are likely due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4H-pyrimido[2,1-b][1,3]benzothiazole derivatives: Known for their high-affinity central benzodiazepine receptor ligands and antimicrobial properties.
1,2,4-benzothiadiazine-1,1-dioxide: Exhibits a range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
2-hydroxy-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one stands out due to its unique combination of a pyrimido and benzothiazole ring system, which contributes to its diverse biological activities.
Properties
Molecular Formula |
C16H10N2O2S |
---|---|
Molecular Weight |
294.3g/mol |
IUPAC Name |
2-hydroxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C16H10N2O2S/c19-14-13(10-6-2-1-3-7-10)15(20)18-11-8-4-5-9-12(11)21-16(18)17-14/h1-9,19H |
InChI Key |
XOQCMROJRDZJEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C3N(C2=O)C4=CC=CC=C4S3)O |
Origin of Product |
United States |
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